molecular formula C12H12N2O B13217131 1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one

1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13217131
M. Wt: 200.24 g/mol
InChI Key: ANQLIRRRBYWTMW-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring fused to a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with appropriate diketones under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridinone to a more oxidized state, potentially forming pyridinone derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while reduction could produce fully saturated pyridine rings.

Scientific Research Applications

1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dimethyl-4-(pyridin-2-yl)-1,2-dihydropyridin-2-one
  • 1,6-Dimethyl-4-(pyridin-4-yl)-1,2-dihydropyridin-2-one
  • 1,6-Dimethyl-4-(quinolin-3-yl)-1,2-dihydropyridin-2-one

Uniqueness

1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1,6-dimethyl-4-pyridin-3-ylpyridin-2-one

InChI

InChI=1S/C12H12N2O/c1-9-6-11(7-12(15)14(9)2)10-4-3-5-13-8-10/h3-8H,1-2H3

InChI Key

ANQLIRRRBYWTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)C2=CN=CC=C2

Origin of Product

United States

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